

Application Notes and Protocols: Pentadecane in Phase Change Material (PCM) Formulations

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecane, a linear alkane (n-C15H32), is a promising organic phase change material (PCM) for low-temperature thermal energy storage applications. Its key advantages include a suitable melting point for applications such as building temperature regulation, electronic cooling, and thermal management of sensitive components, a relatively high latent heat of fusion, chemical stability, and non-corrosiveness. However, like many organic PCMs, **pentadecane** suffers from low thermal conductivity, which can hinder the rate of heat storage and release. To address this limitation, **pentadecane** is often incorporated into composite materials to enhance its thermal properties and provide shape stability.

These application notes provide a comprehensive overview of the use of **pentadecane** in PCM formulations, detailing its thermophysical properties, methods for the preparation of composite PCMs, and standard protocols for their characterization.

Thermophysical Properties of Pentadecane and its Composites

The thermal performance of a PCM is primarily defined by its melting temperature, latent heat of fusion, and thermal conductivity. The following tables summarize the key thermophysical



properties of pure **pentadecane** and its composites with expanded graphite (EG), a common additive used to improve thermal conductivity and provide structural support.

Table 1: Thermophysical Properties of Pure n-Pentadecane

| Property | Value | Unit | Reference |
|-------------------------------|----------------------|---------|-----------|
| Melting Point | ~10 | °C | [1] |
| Latent Heat of Fusion | ~207 | J/g | [2] |
| Thermal Conductivity (Solid) | ~0.35 (at -12.15 °C) | W/m·K | [2] |
| Thermal Conductivity (Liquid) | ~0.15 (at 12.85 °C) | W/m·K | [2] |
| Density (Liquid, at 20°C) | ~769 | kg/m ³ | [2] |
| Specific Heat (Solid) | ~2.1 (at -12.15 °C) | kJ/kg·K | [2] |
| Specific Heat (Liquid) | ~2.2 (at 12.85 °C) | kJ/kg·K | [2] |

Table 2: Thermophysical Properties of **Pentadecane**-Expanded Graphite (PD-EG) Composite PCMs

| EG Mass Fraction (%) | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Thermal Conductivity (W/m·K) | Reference |
|-----------------------------|--------------------------------|--------------------------------|------------------------------------|-----------|
| 0 (Pristine Pentadecane) | ~9.8 | 145.2 | 0.18 | [3] |
| 5 | ~9.7 | 137.9 | 1.1 | [3] |
| 10 | ~9.7 | 130.7 | 2.6 | [3] |
| 15 | ~9.6 | 123.4 | 4.7 | [3] |
| 20 | ~9.6 | 116.2 | 7.1 | [3] |



Note: The values presented in the tables are indicative and can vary depending on the purity of the materials and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Pentadecane/Expanded Graphite (PD-EG) Shape-Stabilized Composite PCM by Vacuum Impregnation

This protocol describes the fabrication of a shape-stabilized composite PCM by impregnating molten **pentadecane** into a porous expanded graphite matrix.

Materials:

- n-**Pentadecane** (99% purity)
- Expandable graphite
- Muffle furnace
- Vacuum oven
- Beaker
- · Hot plate with magnetic stirring
- Filter paper

Procedure:

- Preparation of Expanded Graphite (EG):
 - 1. Place a known quantity of expandable graphite in a crucible.
 - 2. Heat the crucible in a muffle furnace at approximately 950 °C for 30-60 seconds. The graphite will expand significantly.[3]
 - 3. Allow the expanded graphite to cool to room temperature.



- Vacuum Impregnation:
 - Dry the prepared expanded graphite in an oven at 100 °C for at least 2 hours to remove any moisture.
 - 2. Place the dried EG into a beaker.
 - 3. Melt the n-**pentadecane** in a separate beaker on a hot plate set to a temperature approximately 10-20 °C above its melting point (~20-30 °C).
 - 4. Pour the molten **pentadecane** over the expanded graphite in the beaker.
 - 5. Place the beaker containing the mixture into a vacuum oven preheated to the same temperature as the hot plate.
 - 6. Evacuate the oven to a pressure of approximately -0.1 MPa to remove trapped air from the pores of the EG, facilitating the infiltration of the molten **pentadecane**.
 - 7. Maintain the vacuum and temperature for at least 2 hours to ensure complete impregnation.[3]
 - 8. Slowly release the vacuum and turn off the oven.
 - 9. Allow the composite material to cool down to room temperature and solidify.
- 10. Remove any excess **pentadecane** from the surface of the composite with filter paper.

Protocol 2: Characterization of Thermal Properties by Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the melting temperature and latent heat of fusion of **pentadecane**-based PCMs.

Instrumentation:

- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids



Microbalance

Procedure:

- Sample Preparation:
 - 1. Accurately weigh 5-10 mg of the PCM sample into an aluminum DSC pan.
 - 2. Hermetically seal the pan with a lid.
 - 3. Prepare an empty, sealed aluminum pan to be used as a reference.
- DSC Analysis:
 - 1. Place the sample and reference pans into the DSC cell.
 - 2. Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
 - 3. Equilibrate the sample at a temperature well below its expected melting point (e.g., -10 °C).
 - 4. Heat the sample at a constant rate (e.g., 2 °C/min) to a temperature well above its melting point (e.g., 30 °C).[2]
 - 5. Hold the sample at this temperature for a few minutes to ensure complete melting.
 - 6. Cool the sample back to the starting temperature at the same constant rate.
- Data Analysis:
 - From the resulting heat flow versus temperature curve, determine the onset and peak temperatures of the melting and solidification endotherms and exotherms, respectively.
 - 2. Calculate the latent heat of fusion and solidification by integrating the area under the respective peaks.

Protocol 3: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method



This protocol describes the determination of the thermal conductivity of the PCM samples.

Instrumentation:

- · Transient Plane Source (TPS) instrument
- TPS sensor appropriate for the sample size and material
- · Sample holder

Procedure:

- Sample Preparation:
 - 1. Prepare two identical flat and smooth solid samples of the PCM with a thickness sufficient to ensure one-dimensional heat flow during the measurement.
- · Measurement:
 - 1. Place the TPS sensor between the two PCM samples, ensuring good thermal contact.
 - 2. Apply a constant power to the sensor for a short period.
 - 3. Record the temperature increase of the sensor as a function of time.
- Data Analysis:
 - 1. The thermal conductivity is calculated from the temperature versus time response using the analysis software provided with the instrument. The method is based on the principle that the rate of temperature increase is inversely proportional to the thermal conductivity of the material.[3]

Protocol 4: Leakage Test for Shape-Stabilized PCMs

This protocol is used to evaluate the ability of the composite matrix to retain the molten **pentadecane**.

Materials:



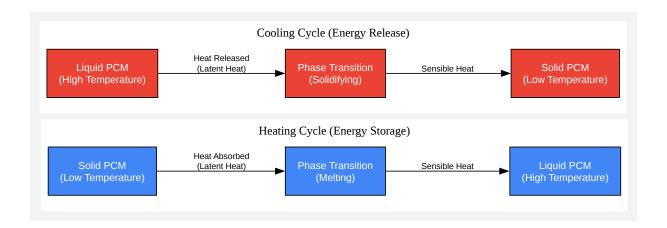
- · Filter paper
- Oven or hot plate
- Analytical balance

Procedure:

- Weigh a piece of filter paper and record its initial mass (M initial paper).
- Place a known mass of the shape-stabilized PCM sample (M_initial_sample) onto the center of the filter paper.
- Place the filter paper with the sample in an oven or on a hot plate set to a temperature approximately 20-30 °C above the melting point of the **pentadecane** (e.g., 40 °C).
- Keep the sample at this temperature for a defined period (e.g., 60 minutes).[4]
- Remove the filter paper and sample from the oven/hot plate and allow them to cool to room temperature.
- Carefully remove the PCM sample and weigh the filter paper again (M final paper).
- The percentage of leakage is calculated using the following formula: Leakage (%) = [(M_final_paper M_initial_paper) / M_PCM_in_sample] * 100 where M_PCM_in_sample is the initial mass of **pentadecane** in the composite sample.

Visualizations

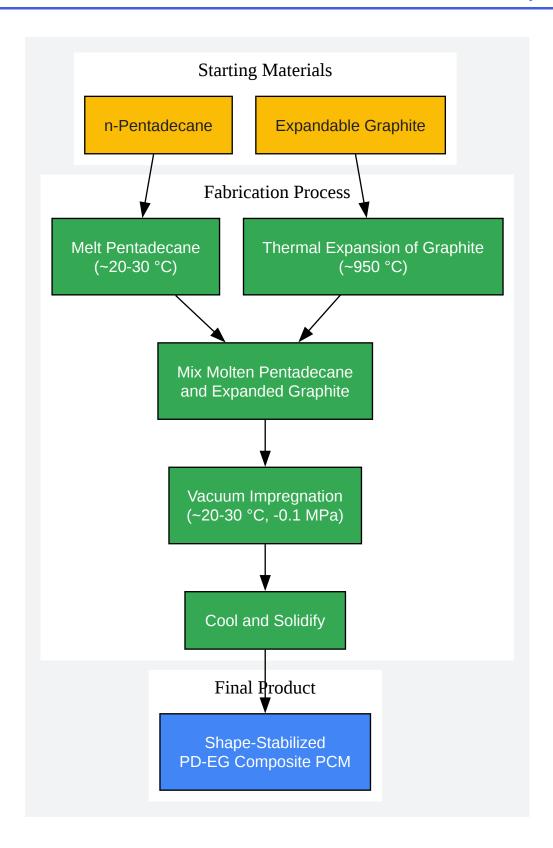




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Caption: Mechanism of latent heat thermal energy storage in a phase change material.

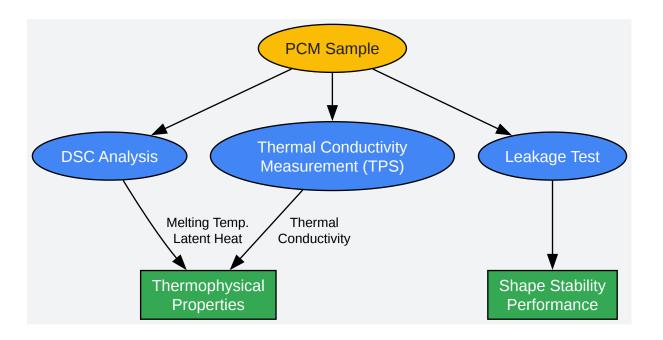




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Caption: Workflow for the preparation of a **pentadecane**-expanded graphite composite PCM.





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Caption: Experimental workflow for the characterization of **pentadecane**-based PCMs.

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